molecular formula C12H18N2 B1321257 2-Phenethylpiperazine CAS No. 91907-37-8

2-Phenethylpiperazine

Cat. No. B1321257
CAS RN: 91907-37-8
M. Wt: 190.28 g/mol
InChI Key: FRTXUSHWBSBIAT-UHFFFAOYSA-N
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Description

2-Phenethylpiperazine is a structural motif that appears in a variety of chemical compounds, which are often studied for their potential pharmacological properties. The phenethylpiperazine moiety is a common feature in molecules designed for their interaction with biological targets, such as the serotonin 5-HT(2A) receptor. Compounds containing this structure have been investigated for their potential use in treating conditions like insomnia due to their receptor binding affinity and selectivity .

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. One approach involves the intramolecular reductive coupling of diimines, which yields diarylpiperazines with high diastereoselectivity. This method has been shown to produce 2,3-diarylpiperazines in good yields and with excellent enantiomeric excess after resolution . Another synthetic strategy reported is the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines, which leads to diastereomerically pure products . Additionally, the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid-derived alpha-amino nitriles has been described, showcasing the versatility of piperazine synthesis methods .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite diverse. For instance, the crystal structure of trans-2,5-dimethylpiperazine has been determined, revealing a centrosymmetric molecule with a chair conformation and equatorial methyl groups . In another study, the crystal structure of a novel organic-inorganic hybrid material, trans-2,5-dimethylpiperazine-1,4-diium pentachlorobismuthate(III), was elucidated, showing a three-dimensional network formed by complex hydrogen bonding interactions . These studies highlight the importance of molecular structure in understanding the properties and potential applications of piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, which are often utilized to further modify their structure for specific applications. For example, the diastereoselective catalytic activity of double dihydromethylpiperazinediium metallic sulfates in the nitroaldol (Henry) reaction has been explored, demonstrating the ability to regulate diastereoselectivity in the synthesis of organic compounds . The reactivity of piperazine derivatives can be tailored to achieve desired outcomes in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, for example, provides insights into the conformation of the piperazine ring, which is relevant for the design of polymeric materials . The antioxidant activity of certain piperazine derivatives has also been investigated, revealing significant free radical scavenging abilities . These properties are crucial for the potential therapeutic use of piperazine-containing compounds.

Scientific Research Applications

Bioactive Diversity and Medicinal Applications

2-Phenethylpiperazine is a member of the diketopiperazines (DKPs) family, cyclic dipeptides known for their bioactive diversity and potential in drug discovery. The rigid structure, chiral nature, and varied side chains of DKPs contribute to their medicinal applications, including anti-tumor, neuroprotective, immune and metabolic regulatory, anti-inflammatory effects, antibiotic activity, inhibition of plasminogen activator and T-cell mediated immunity, and insecticidal activity, among others (Wang et al., 2013).

Trends in Research and Scientometric Analysis

A scientometric review focusing on 2,4-D herbicide, a relative compound, highlighted the rapid advancement in toxicology and mutagenicity research, revealing global trends and gaps in studies. The review, utilizing the Web of Science database, provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, indicating an evolving field with a strong focus on molecular biology, especially gene expression, and assessment of exposure in human or other vertebrate bioindicators (Zuanazzi et al., 2020).

Phenylpiperazine Derivatives in Medicinal Chemistry

The N-phenylpiperazine subunit, a versatile scaffold in medicinal chemistry, has led to the development of derivatives that have reached late-stage clinical trials, particularly for CNS disorders. Although historically viewed as a "CNS structure," N-phenylpiperazine derivatives have potential applications in other therapeutic fields, suggesting the need for diversified research and application of this molecular template (Maia et al., 2012).

Safety and Hazards

2-Phenethylpiperazine is classified as an irritant . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing the dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(2-phenylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTXUSHWBSBIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610710
Record name 2-(2-Phenylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenethylpiperazine

CAS RN

91907-37-8
Record name 2-(2-Phenylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 1,4-dibenzyl-2-styryl-piperazine (289 mg, 0.78 mmol), palladium hydroxide (36 mg, 20 wt. % on carbon), and ethanol (100 mL) in a hydrogenation vessel. Shake and heat at 60° C. under a hydrogen atmosphere (60 psi). After 24 hours, cool to ambient temperature and filter the palladium hydroxide. Concentrate the filtrate and purify by silica gel chromatography using 2N ammonia in methanol-methylene chloride (20%) as the eluent to give the title compound: mass spectrum (ion spray): m/z=191 (M+1); 1H NMR (DMSO-d6): δ7.11–7.31 (m, 5H), 2.82–2.39 (m, 8H), 2.18 (dd, 1H), 1.48 (dd, 2H).
Name
1,4-dibenzyl-2-styryl-piperazine
Quantity
289 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Add 2-phenethyl-1,4-bis-(toluene-4-sulfonyl)-piperazine (100 mg, 0.2 mmol) in THF (2 mL) to a cooled (−78° C.) suspension of metallic Na (36.8 mg, 1.6 mmol) and naphthalene (230.4 mg, 1.8 mmol) in fresh distilled THF(4 mL) was under nitrogen and stir at −78° C. After 1 hour, TLC indicated the reaction is complete. Hydrolyze the reaction with brine (10 mL) and extract with CH2Cl2 (3×10 mL). Combine the organic layers and dry over Na2SO4 and evaporate. Pass the resulting residue through a SCX column to obtain the title compound as a solid: mass spectrum (electrospray): (m/z)=191.2 (M+1); 1H NMR (CDCl3): δ7.30–7.25 (m, 2H), 7.20–7.15 (m, 3H), 3.00–2.61 (m, 8H), 2.40 (t, 1H, J=11.7 Hz), 1.70 (br, 2H), 1.67–1.60 (m, 2H).
Name
2-phenethyl-1,4-bis-(toluene-4-sulfonyl)-piperazine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
36.8 mg
Type
reactant
Reaction Step Two
Quantity
230.4 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenethylpiperazine
Reactant of Route 2
2-Phenethylpiperazine
Reactant of Route 3
2-Phenethylpiperazine
Reactant of Route 4
2-Phenethylpiperazine
Reactant of Route 5
2-Phenethylpiperazine
Reactant of Route 6
2-Phenethylpiperazine

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